molecular formula C13H16N2 B13603336 2-Methyl-1-(quinolin-2-yl)propan-2-amine

2-Methyl-1-(quinolin-2-yl)propan-2-amine

Cat. No.: B13603336
M. Wt: 200.28 g/mol
InChI Key: SRRUWCFSMVCOGC-UHFFFAOYSA-N
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Description

2-Methyl-1-(quinolin-2-yl)propan-2-amine: is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(quinolin-2-yl)propan-2-amine can be achieved through several methods. One common approach involves the reaction of quinoline with 2-methylpropan-2-amine under specific conditions. The reaction typically requires a catalyst and may involve steps such as:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound by reacting quinoline with a suitable reagent.

    Substitution Reaction: The intermediate undergoes a substitution reaction with 2-methylpropan-2-amine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using a catalyst to facilitate the hydrogenation reaction.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(quinolin-2-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the amine group.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

2-Methyl-1-(quinolin-2-yl)propan-2-amine has several scientific research applications, including:

    Medicinal Chemistry: Used in the development of drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: Employed in studying biological pathways and mechanisms due to its interaction with specific molecular targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(quinolin-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Bind to Enzymes: Inhibiting or activating enzymatic activity.

    Interact with Receptors: Modulating receptor function and signaling pathways.

These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the propan-2-amine group.

    2-Methylquinoline: A derivative with a methyl group attached to the quinoline ring.

    1-(Quinolin-2-yl)propan-2-amine: A compound with a similar structure but different substitution pattern.

Uniqueness

2-Methyl-1-(quinolin-2-yl)propan-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-methyl-1-quinolin-2-ylpropan-2-amine

InChI

InChI=1S/C13H16N2/c1-13(2,14)9-11-8-7-10-5-3-4-6-12(10)15-11/h3-8H,9,14H2,1-2H3

InChI Key

SRRUWCFSMVCOGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NC2=CC=CC=C2C=C1)N

Origin of Product

United States

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